molecular formula C10H15ClN2O2S B13471103 tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate

tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate

Cat. No.: B13471103
M. Wt: 262.76 g/mol
InChI Key: KPIDFAYGYIPWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a chloromethyl-substituted thiazole derivative. One common method includes the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions. The carbamate group is known to interact with various biological targets, making it useful in biochemical assays .

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. The thiazole ring can interact with various receptors and proteins, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate lies in its combination of the carbamate and thiazole functionalities.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

tert-butyl N-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]carbamate

InChI

InChI=1S/C10H15ClN2O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,4-5H2,1-3H3,(H,12,14)

InChI Key

KPIDFAYGYIPWOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.